2-[(4-Methoxyphenyl)methoxy]benzamide
Description
2-[(4-Methoxyphenyl)methoxy]benzamide is a benzamide derivative featuring a methoxyphenylmethoxy substituent at the 2-position of the benzene ring. The compound’s structure comprises a benzamide core (C₆H₅CONH₂) with a 4-methoxyphenyl group attached via a methoxy linkage.
Properties
CAS No. |
82568-69-2 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H2,16,17) |
InChI Key |
MBNPKROFKLVMHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyaniline. This reaction can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including 2-[(4-Methoxyphenyl)methoxy]benzamide, can be achieved through a similar condensation process. the scale-up requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[(4-Hydroxyphenyl)methoxy]benzamide.
Reduction: Formation of 2-[(4-Methoxyphenyl)methoxy]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methoxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
2-Chloro-N-(4-methoxyphenyl)benzamide
- Structure : Chloro substituent at position 2 of the benzamide core and a 4-methoxyphenyl group at the amide nitrogen.
- Key Differences : The chloro group replaces the methoxyphenylmethoxy substituent.
- Crystallographic Data : The benzene rings form a dihedral angle of 79.20°, and the methoxy group deviates by 0.142 Å from the plane of its attached ring .
- Applications : Used in pharmaceutical synthesis due to its orthogonal ring conformation, which may influence binding interactions .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structure : Bromo and nitro substituents on the benzamide and phenyl rings, respectively.
- Key Differences : Bromo and nitro groups introduce steric and electronic effects distinct from the methoxyphenylmethoxy group.
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10)
- Structure: Thiourea linkage and a 4-methoxyphenylamino group.
- Key Differences : The thiourea moiety enhances antioxidant activity compared to unmodified benzamides.
- Activity: Demonstrates 87.7% inhibition in antioxidant assays, outperforming phenolic hydroxyl analogs .
Analogs with Heterocyclic Modifications
EMAC2060 and EMAC2061
- Structure : Thiazole rings fused with hydrazine groups and substituted phenyl moieties.
- Key Differences : Thiazole-hydrazine scaffolds replace the methoxyphenylmethoxy group.
- Synthesis : Yields <80%, lower than typical benzamide derivatives, due to complex heterocyclic synthesis .
- Activity : Evaluated for dual inhibition of HIV-1 RT polymerase and ribonuclease .
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Structure : Thiazolyl substituent with methyl and phenyl groups.
- Applications : Studied for kinase inhibition and antiproliferative effects .
Functional Derivatives with Bioactive Substituents
Nitazoxanide (NTZ)
2-{[(4-Methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide (SNI-2)
- Structure : Sulfonamide and phenylethyl substituents.
- Key Differences : The sulfonamide group enhances solubility and protein-binding affinity.
- Activity : Inhibits CARP-1/NEMO interactions, relevant in cancer therapy .
Structural and Crystallographic Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
